4-(pyridin-4-yl)-N-(m-tolyl)thiazol-2-amine
Overview
Description
4-(Pyridin-4-yl)-N-(m-tolyl)thiazol-2-amine (4-PTT) is an organic compound that is widely used in scientific research for its unique properties. It is a heterocycle, containing both a thiazole and pyridine ring. 4-PTT is used in a variety of scientific research applications, including in vivo and in vitro studies, and has a wide range of biological activities.
Scientific Research Applications
Dynamic Tautomerism and Chemical Properties
The study of N-(Pyridin-2-yl)thiazol-2-amine, a chemical relative of 4-(pyridin-4-yl)-N-(m-tolyl)thiazol-2-amine, reveals its versatility as a functional unit in various therapeutically significant species. Quantum chemical analysis shows the existence of six competitive isomeric structures, highlighting the compound's dynamic tautomerism and divalent N(I) character. This characteristic suggests a competition between the thiazole and pyridine groups for accommodating the tautomeric hydrogen, showcasing its electron-donating properties (Bhatia, Malkhede, & Bharatam, 2013).
Synthetic Applications
A one-pot synthesis approach utilizing 3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine as a key synthon demonstrates the compound's role in the creation of new fused heterocyclic moieties. This highlights its importance in the development of molecules with potential antimicrobial and antioxidant activities, further suggesting its applicability in creating anticancer agents through molecular docking studies (Rizk et al., 2020).
Corrosion Inhibition
4-(Pyridin-3-yl) thiazol-2-amine (PyTA) has been evaluated for its effectiveness as a corrosion inhibitor for copper in acidic solutions. Through electrochemical and theoretical studies, PyTA demonstrated high inhibition efficiency, showcasing its potential as an eco-friendly corrosion inhibitor for industrial applications (Farahati et al., 2020).
Anticancer Activities
Research into 4-substituted 5-arylazo-2-[1-(pyrrol-3-yl)ethylidenehydrazinyl]thiazoles and related compounds synthesized using chitosan-grafted-poly(4-vinylpyridine) as a catalyst under microwave irradiation has shown promising anticancer activity. This underscores the compound's utility in the development of new therapeutic agents, particularly against colon and liver carcinoma cell lines (Gomha et al., 2015).
properties
IUPAC Name |
N-(3-methylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-11-3-2-4-13(9-11)17-15-18-14(10-19-15)12-5-7-16-8-6-12/h2-10H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATNUHQNJGNLPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351598 | |
Record name | STF-62247 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyridin-4-yl)-N-(m-tolyl)thiazol-2-amine | |
CAS RN |
315702-99-9 | |
Record name | STF-62247 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 315702-99-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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